

Proxan-Sodium: A Technical Guide to Solubility for Research and Development

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Compound of Interest

Compound Name:	Proxan
Cat. No.:	B089752

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Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **Proxan**-sodium (CAS 140-93-2), also known as sodium isopropyl xanthate. Aimed at professionals in research and development, this document compiles available quantitative and qualitative solubility data in dimethyl sulfoxide (DMSO) and other common laboratory solvents. It outlines a detailed experimental protocol for solubility determination and presents a logical workflow for this process. While **Proxan**-sodium is primarily utilized in industrial applications such as mineral flotation and as a herbicide rather than in drug development, the data and methods presented here are foundational for any laboratory work involving this compound.

Introduction to Proxan-Sodium

Proxan-sodium, or sodium isopropyl xanthate, is an organosulfur compound with the chemical formula $C_4H_7NaOS_2$. It typically appears as a pale yellow or light-yellow crystalline powder or pellet. While it has applications as a herbicide and in rubber manufacturing, its primary use is as a flotation agent in the mining industry for the separation of sulfide minerals.^{[1][2]} Understanding its solubility is critical for preparing stock solutions, ensuring reproducibility in experiments, and for developing new applications.

Solubility Profile of Proxan-Sodium

The solubility of **Proxan**-sodium varies significantly across different solvents. While it is highly soluble in water, its solubility in organic solvents ranges from very soluble to sparingly soluble.

The following table summarizes the available data.

Quantitative and Qualitative Solubility Data

Solvent	Chemical Formula	Solubility Data	Classification	Source(s)
Water	H ₂ O	37 g / 100 g (at 20°C)	Very Soluble	[3]
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	Data not available	Very Soluble	[3]
Methanol	CH ₃ OH	Data not available	Soluble	[3]
Ethanol	C ₂ H ₅ OH	Data not available	Readily Soluble	[2]
Glacial Acetic Acid	C ₂ H ₄ O ₂	Data not available	Sparingly Soluble	[3]
Chloroform	CHCl ₃	Data not available	Very Slightly Soluble	[3]
Acetone	C ₃ H ₆ O	Data not available	Soluble*	[4]
Hydrocarbons / Ether	-	Data not available	Insoluble	[2]

*Note: The solubility in acetone is inferred from literature stating that metal xanthates are soluble in acetone.[4] A notable discrepancy exists in some literature, with one source describing **Proxan**-sodium as "practically insoluble in water," which is contradicted by multiple other sources and quantitative data showing high solubility.[3]

Experimental Protocol for Solubility Determination

The following protocol describes a robust method for determining the solubility of **Proxan**-sodium in a given solvent. This method combines the equilibrium shake-flask technique with

UV-Vis spectrophotometry for accurate quantification.

Materials and Equipment

- **Proxan**-sodium (purity >98%)
- Solvent of interest (e.g., DMSO, analytical grade)
- Analytical balance
- Volumetric flasks
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or vortex mixer
- Thermostatically controlled water bath or incubator
- Centrifuge
- Syringe filters (0.22 μ m, PTFE or other solvent-compatible material)
- UV-Vis Spectrophotometer and quartz cuvettes

Procedure

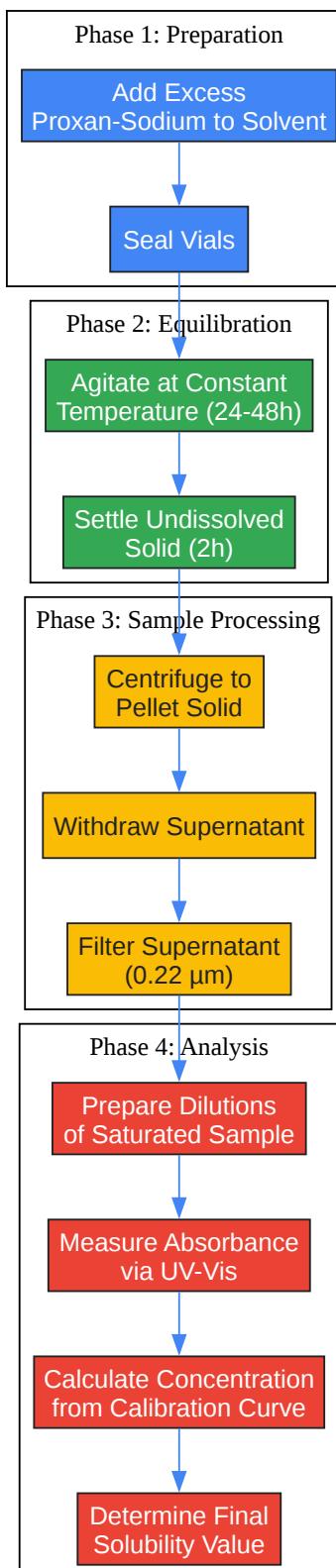
- Preparation of Standard Solutions:
 - Accurately weigh and dissolve a known amount of **Proxan**-sodium in the solvent to create a concentrated stock solution (e.g., 10 mg/mL).
 - Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
- Equilibrium Saturation (Shake-Flask Method):
 - Add an excess amount of **Proxan**-sodium to a series of vials containing a fixed volume of the solvent (e.g., 5 mL). The excess solid should be clearly visible.

- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C) to agitate.
- Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours), ensuring constant agitation.
- Sample Processing:
 - After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
 - Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining undissolved solid.
 - Carefully withdraw a sample from the supernatant.
 - Filter the supernatant using a syringe filter to remove any remaining particulates.
- Quantification by UV-Vis Spectrophotometry:
 - Determine the wavelength of maximum absorbance (λ_{max}) for **Proxan**-sodium in the specific solvent by scanning a standard solution.
 - Measure the absorbance of the calibration standards at λ_{max} to construct a calibration curve (Absorbance vs. Concentration).
 - Accurately dilute the filtered, saturated sample solution to bring its absorbance within the linear range of the calibration curve.
 - Measure the absorbance of the diluted sample.
- Calculation of Solubility:
 - Use the calibration curve to determine the concentration of the diluted sample.

- Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor.
- Express the final solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The process for determining solubility can be visualized as a logical workflow, from preparation to final analysis.



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